molecular formula C15H21NO3S B15208699 4-(Methylsulfonyl)-1-phenyl-4-(pyrrolidin-1-yl)butan-1-one

4-(Methylsulfonyl)-1-phenyl-4-(pyrrolidin-1-yl)butan-1-one

Cat. No.: B15208699
M. Wt: 295.4 g/mol
InChI Key: ZWKHQJSTRYTCNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylsulfonyl)-1-phenyl-4-(pyrrolidin-1-yl)butan-1-one is a synthetic cathinone, a class of compounds known for their stimulant properties. Synthetic cathinones are derivatives of cathinone, a natural alkaloid found in the khat plant (Catha edulis). These compounds have gained attention due to their psychoactive effects and potential for abuse .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfonyl)-1-phenyl-4-(pyrrolidin-1-yl)butan-1-one typically involves the reaction of 4-methylsulfonylbenzaldehyde with pyrrolidine and a suitable ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reactions are carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonyl)-1-phenyl-4-(pyrrolidin-1-yl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Methylsulfonyl)-1-phenyl-4-(pyrrolidin-1-yl)butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Methylsulfonyl)-1-phenyl-4-(pyrrolidin-1-yl)butan-1-one involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin. This leads to heightened alertness, euphoria, and increased energy levels. The compound binds to and inhibits the reuptake of these neurotransmitters, prolonging their action in the synaptic cleft .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which includes a methylsulfonyl group and a pyrrolidine ring. This structure contributes to its distinct pharmacological profile and differentiates it from other synthetic cathinones .

Properties

Molecular Formula

C15H21NO3S

Molecular Weight

295.4 g/mol

IUPAC Name

4-methylsulfonyl-1-phenyl-4-pyrrolidin-1-ylbutan-1-one

InChI

InChI=1S/C15H21NO3S/c1-20(18,19)15(16-11-5-6-12-16)10-9-14(17)13-7-3-2-4-8-13/h2-4,7-8,15H,5-6,9-12H2,1H3

InChI Key

ZWKHQJSTRYTCNE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C(CCC(=O)C1=CC=CC=C1)N2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.